molecular formula C19H23ClN2O4S B7694147 N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide

N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide

Cat. No. B7694147
M. Wt: 410.9 g/mol
InChI Key: KBNSYXQUCLPGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, also known as CI-994, is a small molecule histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which results in the tightening of chromatin and repression of gene transcription. Inhibition of HDACs can lead to the re-expression of silenced genes, making HDAC inhibitors a promising class of drugs for the treatment of cancer, neurodegenerative diseases, and other disorders.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide involves the inhibition of HDACs, which results in the accumulation of acetylated histones and the re-expression of silenced genes. This leads to cell cycle arrest, apoptosis, and differentiation of cancer cells. Furthermore, HDAC inhibition can also affect the acetylation status of non-histone proteins, such as transcription factors and chaperones, which can further contribute to the anti-cancer effects of N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the proliferation of vascular smooth muscle cells, which could have implications for the treatment of cardiovascular diseases. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide in lab experiments is its specificity for HDACs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for the research and development of N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide and other HDAC inhibitors. One area of focus is the identification of biomarkers that can predict the response of cancer cells to HDAC inhibition, which could lead to more personalized treatment strategies. Another area of interest is the combination of HDAC inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance their effectiveness. Additionally, there is ongoing research into the development of more potent and selective HDAC inhibitors with fewer side effects.

Synthesis Methods

N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide can be synthesized using a multistep process starting from 3-chloro-4-methoxyaniline. The first step involves the reaction of 3-chloro-4-methoxyaniline with 4-isopropylsulfamoylbenzoyl chloride to form N-(3-chloro-4-methoxyphenyl)-4-(N-isopropylsulfamoyl)benzamide. This intermediate is then reacted with 3-bromopropionyl chloride to form N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, which is the final product.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. In addition, it has been found to enhance the effectiveness of other anticancer agents, such as radiation and chemotherapy.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-13(2)22-27(24,25)16-8-4-14(5-9-16)6-11-19(23)21-15-7-10-18(26-3)17(20)12-15/h4-5,7-10,12-13,22H,6,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNSYXQUCLPGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide

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